

An In-depth Technical Guide to 5-Methoxy-5-oxopentanoic Acid

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Compound of Interest

Compound Name: Monomethyl glutarate

Cat. No.: B073577

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Abstract

This technical guide provides a comprehensive overview of 5-methoxy-5-oxopentanoic acid (CAS No. 1501-27-5), a versatile dicarboxylic acid monoester. This document details its chemical and physical properties, provides experimentally determined spectroscopic data, and outlines protocols for its synthesis and characterization. Furthermore, its role as an endogenous metabolite in the catabolism of lysine and tryptophan is discussed and visualized. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and metabolic studies, offering a centralized repository of technical information on this compound.

Chemical and Physical Properties

5-Methoxy-5-oxopentanoic acid, also known as **monomethyl glutarate**, is a clear, colorless to light yellow liquid at room temperature.[1] It is a derivative of glutaric acid, featuring both a carboxylic acid and a methyl ester functional group.[2] This bifunctional nature makes it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2]

Table 1: Chemical and Physical Properties of 5-Methoxy-5-oxopentanoic Acid

Property	Value	Source(s)
IUPAC Name	5-methoxy-5-oxopentanoic acid	[3]
Synonyms	Monomethyl glutarate, Methyl hydrogen glutarate, 4-Methoxycarbonylbutanoic acid	[3]
CAS Number	1501-27-5	[3]
Molecular Formula	C ₆ H ₁₀ O ₄	[3]
Molecular Weight	146.14 g/mol	[3]
Appearance	Clear, colorless to light yellow liquid	[1]
Purity	≥95% (typical commercial grade)	[4]
Density	1.164 g/cm ³	[1]
InChI Key	IBMRTYCHDPMBFN-UHFFFAOYSA-N	[4]
Canonical SMILES	COC(=O)CCCC(=O)O	[3]

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for 5-methoxy-5-oxopentanoic acid.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.85-2.15	m	2H	-CH ₂ -CH ₂ -CH ₂ -
2.26-2.55	m	4H	O=C-CH ₂ - and -CH ₂ -C=O
3.705	s	3H	-OCH ₃
11.72	s	1H	-COOH

Solvent: CDCl₃. Data obtained from patent literature.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly provided in search results	C1 (C=O, acid)
Data not explicitly provided in search results	C2 (-CH ₂ -)
Data not explicitly provided in search results	C3 (-CH ₂ -)
Data not explicitly provided in search results	C4 (-CH ₂ -)
Data not explicitly provided in search results	C5 (C=O, ester)
Data not explicitly provided in search results	C6 (-OCH ₃)

While a general reference to an experimental ¹³C NMR spectrum exists, specific shift values are not readily available in the public domain.[\[3\]](#)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~2950	C-H stretch (aliphatic)
~1735	C=O stretch (ester)
~1710	C=O stretch (carboxylic acid)
~1440	C-H bend
~1170	C-O stretch (ester)

This is a generalized representation based on typical IR spectra for this compound.[\[3\]](#)

Table 5: Mass Spectrometry Data

m/z	Interpretation
146	[M] ⁺ (Molecular ion)
115	[M - OCH ₃] ⁺
114	[M - CH ₃ OH] ⁺
87	[M - COOCH ₃] ⁺
59	[COOCH ₃] ⁺

Fragmentation pattern based on typical electron ionization mass spectrometry.[\[3\]](#)

Experimental Protocols

Synthesis of 5-Methoxy-5-oxopentanoic Acid

The following protocol is based on the synthesis of glutaric acid monomethyl ester from glutaric anhydride.

Materials:

- Glutaric anhydride

- Sodium methoxide
- Anhydrous ethylene glycol dimethyl ether
- Organic solvent (e.g., chloroform)
- Aqueous hydrochloric acid (5%)
- Anhydrous magnesium sulfate

Procedure:

- Separately dissolve sodium methoxide and glutaric anhydride in anhydrous ethylene glycol dimethyl ether.
- Slowly add the glutaric anhydride solution to the sodium methoxide solution with stirring.
- After the reaction is complete, concentrate the reaction mixture under reduced pressure.
- Filter and dry the resulting solid to obtain the sodium salt of 5-methoxy-5-oxopentanoic acid.
- Suspend the sodium salt in an organic solvent such as chloroform.
- Cool the suspension and adjust the pH to approximately 3 with 5% aqueous hydrochloric acid.
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 5-methoxy-5-oxopentanoic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.

- ^1H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the different proton environments.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum to identify the number and chemical shifts of the unique carbon atoms.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For attenuated total reflectance (ATR) IR, a drop of the liquid is placed directly on the ATR crystal.
- Data Acquisition: Obtain the IR spectrum over the standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$) to identify the characteristic absorption bands of the functional groups.

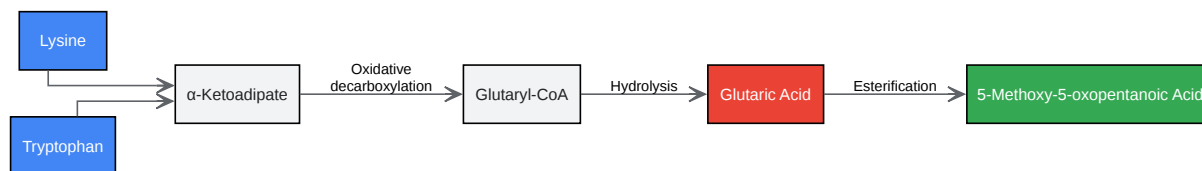
Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI-MS or after separation for GC-MS) to determine the molecular weight and fragmentation pattern.

Biological Context and Signaling Pathways

5-Methoxy-5-oxopentanoic acid is an endogenous metabolite, playing a role in the catabolism of the essential amino acids lysine and tryptophan.[2] The degradation of these amino acids converges on a common pathway that leads to the formation of glutaryl-CoA, which is a precursor to glutaric acid. The monomethyl ester, 5-methoxy-5-oxopentanoic acid, is a derivative of this key metabolic intermediate.

The following diagram illustrates a simplified pathway for the catabolism of lysine and tryptophan, highlighting the formation of glutaric acid.

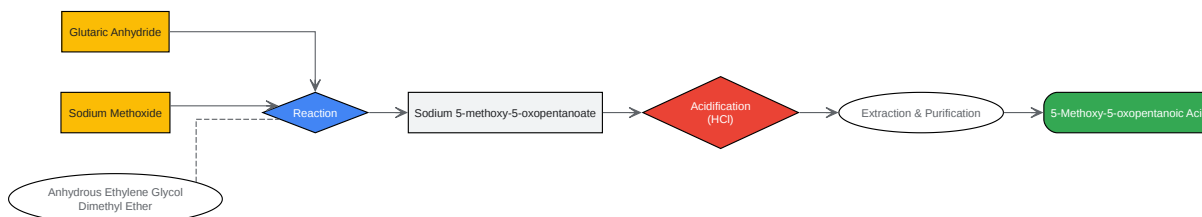


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Caption: Simplified metabolic pathway of lysine and tryptophan catabolism.

Synthetic Workflow

The synthesis of 5-methoxy-5-oxopentanoic acid can be achieved through the selective monohydrolysis of dimethyl glutarate or the reaction of glutaric anhydride with sodium methoxide. The latter is depicted in the following workflow diagram.



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Caption: Synthetic workflow for 5-methoxy-5-oxopentanoic acid.

Conclusion

5-Methoxy-5-oxopentanoic acid is a well-characterized compound with established synthetic routes and a known role in amino acid metabolism. Its bifunctional nature makes it a valuable tool for chemical synthesis, particularly in the development of novel pharmaceutical agents.

This technical guide provides a solid foundation of data and protocols to aid researchers in their work with this versatile molecule.

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